Capzimin

Content Navigation

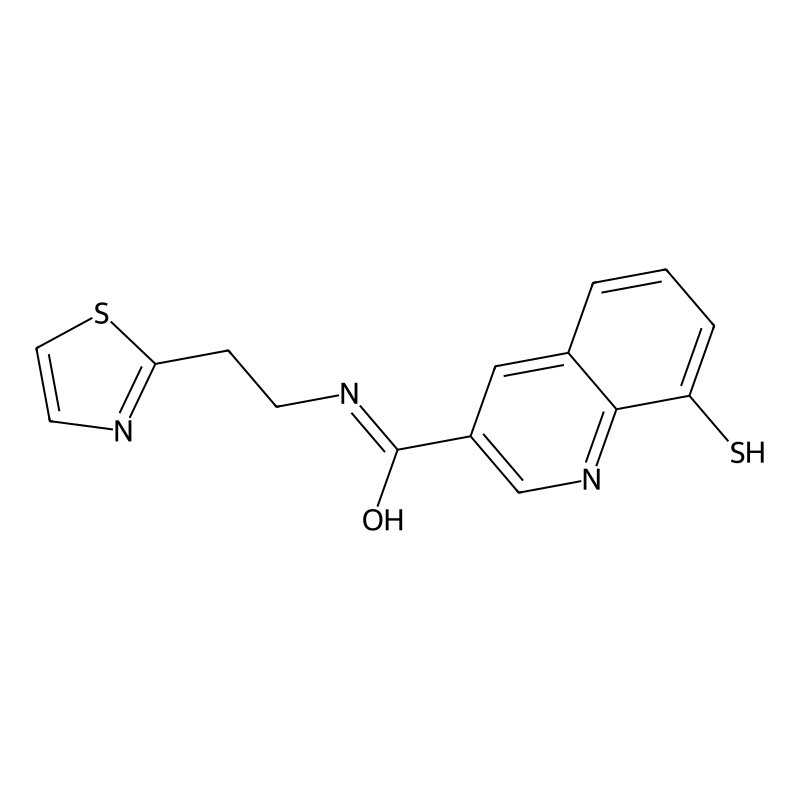

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Comprehensive Technical Guide: Discovery and Characterization of Capzimin as a Selective Rpn11 Inhibitor

Introduction and Biological Rationale

The 26S proteasome serves as the central executioner for regulated intracellular protein degradation in eukaryotic cells, playing an indispensable role in maintaining cellular homeostasis and eliminating damaged or misfolded proteins. This massive proteolytic complex consists of two primary subcomplexes: the 20S core particle (CP) that houses the proteolytic active sites, and the 19S regulatory particle (RP) that recognizes ubiquitinated substrates, unfolds them, and facilitates their translocation into the catalytic core [1] [2]. Cancer cells, particularly those of hematological malignancies such as multiple myeloma, demonstrate heightened dependence on proteasome function to manage the elevated protein synthesis and metabolic stress characteristic of rapid proliferation, making the proteasome an attractive therapeutic target in oncology [3] [1].

The clinical success of 20S CP inhibitors like bortezomib and carfilzomib validated the proteasome as a viable target for cancer therapy. However, these agents share a common mechanism of action—targeting the β5 subunit with chymotrypsin-like activity—and face significant clinical limitations including dose-limiting toxicities and the inevitable development of therapeutic resistance [3] [4]. Moreover, not all patients respond initially, and those who do typically relapse over time, creating an urgent need for therapeutic agents that target the proteasome through alternative mechanisms [3] [5]. These limitations prompted investigation into alternative nodes within the proteasome complex, with particular interest in the 19S regulatory particle and its associated deubiquitinases (DUBs).

Rpn11 (also known as POH1 or PSMD14), an essential subunit within the 19S RP lid subcomplex, represents one such alternative target. As the only intrinsic deubiquitinase structurally incorporated into the proteasome complex, Rpn11 performs the critical function of cleaving polyubiquitin chains from substrates immediately prior to their translocation into the 20S core, thereby recycling ubiquitin and facilitating substrate degradation [1] [2]. Unlike other proteasome-associated DUBs (USP14 and UCH37) that can edit ubiquitin chains and potentially spare substrates from degradation, Rpn11-mediated deubiquitination is coupled to degradation and essential for processive proteolysis [2]. Rpn11 belongs to the JAMM/MPN+ family of zinc-dependent metalloproteases, featuring a catalytic Zn²⁺ ion coordinated by a conserved motif (EXnHS/THX7SXXD) within its JAMM domain [1] [6]. Genetic and biochemical studies have demonstrated that inhibiting Rpn11 function blocks protein degradation and induces apoptosis in cancer cells, including those resistant to bortezomib, establishing its therapeutic potential [3] [1].

Table 1: Comparison of Proteasome-Targeting Therapeutic Approaches

| Target | Representative Agents | Mechanism of Action | Clinical Limitations |

|---|---|---|---|

| 20S CP β5 subunit | Bortezomib, Carfilzomib | Inhibits chymotrypsin-like activity | Resistance development, peripheral neuropathy, thrombocytopenia |

| Rpn11 (19S RP) | Capzimin, Thiolutin | Chelates catalytic Zn²⁺, blocks deubiquitination | Early development stage, selectivity optimization ongoing |

| USP14 | IU1 compounds | Inhibits ubiquitin chain editing | May have context-dependent effects on degradation |

Discovery Campaigns and Screening Approaches

The identification of Rpn11 inhibitors presented substantial challenges due to the necessity to target a metalloprotease active site with sufficient selectivity over other JAMM family enzymes and the perceived difficulty in developing specific metalloprotease inhibitors. Researchers employed two complementary screening strategies that converged on the same chemical scaffold, providing compelling validation of the approach [3] [6].

High-Throughput Screening (HTS) Campaign

- Screening Scale and Design: Investigators conducted a massive HTS of approximately 330,000 compounds from the NIH Molecular Libraries Small Molecule Repository using a sophisticated fluorescence polarization assay [3]. This assay employed a proteasome substrate consisting of four tandem ubiquitin units (Ub4) followed by a peptide labeled with Oregon Green (Ub4peptideOG). When the proteasome processes this substrate, Rpn11 cleaves the ubiquitin chain from the labeled peptide, resulting in a measurable decrease in fluorescence polarization due to increased rotational freedom of the released peptideOG [3] [6].

- Hit Triage and Validation: The primary screen identified numerous initial hits, which underwent rigorous triage through secondary assays. This included counterscreening against thrombin to eliminate compounds interfering with the detection system rather than Rpn11 specifically, and assessment against matrix metalloproteinase 2 (MMP-2) to identify compounds with broad metalloprotease inhibition [3]. The most promising candidates were further evaluated for cellular activity using a UbG76V-GFP reporter assay that measures proteasome function in living cells [3].

- Key Discovery: Remarkably, this extensive screening effort yielded a single validated hit—S-(Quinolin-8-yl) 2-bromobenzothioate (designated H18)—which was identified as a thioester derivative of quinoline-8-thiol (8TQ). Given the inherent instability of thioesters in the reducing intracellular environment, researchers hypothesized that 8TQ served as the active inhibitory moiety [3].

Fragment-Based Drug Discovery (FBDD) Approach

In parallel, a more targeted fragment-based approach screened a focused library of 96 metal-binding pharmacophores (MBPs) [6]. These MBPs are small molecules (<300 amu) with known or predictable metal-binding motifs capable of forming coordinate covalent bonds with active site metal ions of metalloenzymes. This library had previously proven successful in identifying starting points for metalloenzyme inhibitor development [6].

- Fragment Screening: The MBP library was screened at 200 μM concentration using the same fluorescence polarization assay, which identified 8TQ as the most promising fragment with nearly complete inhibition at the screening concentration [6].

- Potency and Efficiency: Dose-response characterization revealed 8TQ inhibited Rpn11 with an IC50 of 2.4-2.8 μM, corresponding to an exceptional ligand efficiency of 0.69—a key metric in fragment-based drug discovery that normalizes potency by molecular size [3] [6].

The convergence of both screening strategies on the identical 8TQ scaffold, despite their vastly different scales and design principles, provided compelling evidence for the uniqueness of this moiety in inhibiting Rpn11 and its potential as a starting point for medicinal chemistry optimization [3] [6].

Discovery workflow for Rpn11 inhibitors integrating HTS and FBDD approaches

Structure-Activity Relationship and Medicinal Chemistry Optimization

The 8TQ fragment served as a promising starting point for medicinal chemistry optimization, with initial efforts focused on understanding its mode of inhibition and improving both potency and selectivity. Mechanism of action studies confirmed that 8TQ functions as an uncompetitive inhibitor, binding specifically to the enzyme-substrate complex rather than the free enzyme, which aligns with the understanding that the Rpn11 active site becomes fully accessible only upon substrate engagement and proteasome conformational changes [3]. Crucially, biophysical and structural studies demonstrated that 8TQ inhibits Rpn11 through direct chelation of the catalytic Zn²⁺ ion, forming a five-coordinate complex with trigonal bipyramidal geometry via its endocyclic nitrogen and exocyclic sulfur atoms [3] [6].

Systematic structure-activity relationship (SAR) investigations explored modifications around the 8TQ core scaffold, focusing on enhancing metal-binding properties, improving physicochemical characteristics, and increasing selectivity over related JAMM proteases [3]. These efforts yielded This compound (also designated compound 3027), which emerged as the lead compound with significantly improved pharmacological properties [3].

Table 2: Selectivity Profile of this compound Against JAMM Family Deubiquitinases

| Enzyme Target | IC50 (μM) | Selectivity Fold (vs. Rpn11) | Biological Context |

|---|---|---|---|

| Rpn11 | 0.34 | 1 | 26S Proteasome regulatory particle |

| Csn5 | 30 | ~80 | COP9 signalosome |

| AMSH | 4.5 | ~10 | Endosomal sorting complex |

| BRCC36 | 2.3 | ~6 | BRCA1-A and BRISC complexes |

| GLO1 | 43 | ~20 | Glyoxalase system |

This compound demonstrated substantially improved selectivity for Rpn11 over related JAMM proteases, showing approximately 80-fold preference against Csn5, 10-fold against AMSH, and 6-fold against BRCC36 [3] [7]. Importantly, this compound exhibited more than two orders of magnitude selectivity when tested against various other metalloenzymes including HDAC6, MMP2, MMP12, and carbonic anhydrase II, indicating its specificity within the broader metalloenzyme landscape [3]. The molecular basis for this selectivity has been partially elucidated through computational studies suggesting that selective inhibitor binding to Rpn11 versus Csn5 depends not only on active site interactions but also on distinct distal ubiquitin-binding sites and the requirement to consider larger heterodimeric complexes (Rpn8-Rpn11 for Rpn11; CSN5-CSN6 for CSN5) for accurate prediction of inhibitor selectivity [8].

Mechanism of Inhibition and Structural Basis

This compound exerts its inhibitory effects through a sophisticated molecular mechanism that leverages both the unique activation requirements of Rpn11 and the structural constraints of its active site within the proteasome holoenzyme. The inhibitory activity of this compound is characterized by several key features:

Zn²⁺ Chelation: this compound functions as a zinc-binding inhibitor that directly coordinates the catalytic Zn²⁺ ion within Rpn11's JAMM domain, employing its quinoline nitrogen and thiol sulfur atoms as donor atoms in a bidentate manner [3] [6]. This coordination sphere was confirmed through crystallographic studies of 8TQ analog complexes with zinc-Tris(pyrazolyl)borate model systems, which revealed a five-coordinate Zn²⁺ center with trigonal bipyramidal geometry [6].

Uncompetitive Inhibition Kinetics: Detailed enzyme kinetic analyses demonstrated that this compound exhibits uncompetitive inhibition, binding specifically to the Rpn11-substrate complex rather than the free enzyme [3]. This mechanism aligns with structural studies indicating that the Rpn11 active site is partially shielded in the substrate-free proteasome by interaction with Asn275 of Rpn5, but becomes fully exposed to solvent following massive conformational changes triggered by substrate binding [3] [2].

Conformational Dependence: The dependence on substrate engagement for efficient inhibition provides a theoretical selectivity advantage, as the inhibitor preferentially targets proteasomes actively engaged in degradation processes, which may be particularly relevant in hyperproliferative cancer cells with elevated proteostatic demand [3].

Computational studies investigating the structural basis of this compound's selectivity have revealed that the Ins-1 loop (residues 76-88) conformation plays a critical role in inhibitor binding [8]. Molecular dynamics simulations suggest that selective inhibition requires consideration of the larger heterodimeric complexes in which these JAMM proteases naturally function—Rpn8-Rpn11 for proteasomal Rpn11 and CSN5-CSN6 for CSN5—as the protein-protein interfaces significantly influence active site architecture and inhibitor binding modes [8]. These simulations indicate that this compound interacts not only with the catalytic Zn²⁺ but also makes specific contacts with residues in the distal ubiquitin-binding site, with key interactions differing between Rpn11 and CSN5 despite their structural similarities [8].

Mechanism of Rpn11 inhibition by this compound within the 26S proteasome complex

Biological Effects and Anticancer Activity

This compound demonstrates compelling biological activity across multiple cellular models, validating Rpn11 as a therapeutically relevant target and positioning this compound as a valuable chemical probe and potential therapeutic lead. The compound's effects manifest through several interconnected mechanisms that collectively disrupt protein homeostasis and induce antiproliferative responses.

Proteasome Substrate Stabilization

- Global Ubiquitinome Analysis: Quantitative proteomic studies revealed that this compound treatment stabilizes a subset of polyubiquitinated proteins, consistent with its proposed mechanism of proteasome inhibition through impairment of substrate deubiquitination [3]. This stabilization pattern differs from that observed with bortezomib, suggesting partially non-overlapping substrate specificity or differential effects on proteasome processivity [3].

- Reporter Substrate Accumulation: this compound dose-dependently stabilizes established proteasome reporter substrates such as UbG76V-GFP and N-end rule reporters, confirming functional inhibition of proteasomal degradation in cellular contexts [3].

Induction of Unfolded Protein Response and Apoptosis

The accumulation of undegraded proteins following this compound treatment triggers proteotoxic stress, manifested by induction of the unfolded protein response (UPR) [3]. This endoplasmic reticulum stress response represents a conserved adaptive mechanism to manage misfolded protein accumulation, but when sustained, transitions to pro-apoptotic signaling. This compound treatment ultimately activates mitochondrial apoptosis pathways, evidenced by caspase activation and PARP cleavage, leading to programmed cell death [3] [1].

Antiproliferative Effects

This compound demonstrates broad antiproliferative activity against diverse cancer cell lines, including those derived from hematological malignancies and solid tumors [3]. Notably, this compound retains activity against bortezomib-resistant cells, suggesting its potential utility in managing resistance to established proteasome inhibitors [3]. This observation is particularly relevant for clinical translation, as overcoming bortezomib resistance represents a significant unmet need in multiple myeloma therapy. The compound blocks cell proliferation and induces cell cycle arrest, consistent with the essential role of the ubiquitin-proteasome system in cell cycle regulation through controlled degradation of cyclins and CDK inhibitors [1].

Experimental Protocols and Methodologies

Rpn11 Fluorescence Polarization Assay

The primary biochemical assay for Rpn11 inhibitor screening employed fluorescence polarization to monitor Rpn11-mediated deubiquitination in real-time [3] [6].

- Substrate Preparation: The assay utilizes a tetraubiquitin-peptide conjugate (Ub4peptideOG) in which four ubiquitin units are fused to a peptide substrate labeled at a specific cysteine residue with Oregon Green fluorophore [3]. This substrate is incubated with purified 26S proteasome in assay buffer (typically containing 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 10% glycerol, 1 mM ATP, and 1 mM DTT).

- Reaction Conditions: Test compounds are pre-incubated with proteasome for 15-30 minutes before substrate addition. The reaction proceeds for 30-60 minutes at 30°C, after which fluorescence polarization is measured using a plate reader with appropriate filters (excitation ~485 nm, emission ~535 nm) [3] [6].

- Data Analysis: Polarization values are converted to percentage inhibition relative to controls (DMSO-only for 0% inhibition; EDTA or known inhibitor for 100% inhibition). Dose-response curves are generated using 3-8 point compound dilution series, and IC50 values are calculated using four-parameter logistic curve fitting [3].

- Validation and Counterscreening: Primary hits are validated using secondary assays including thrombin cleavage counterscreens to identify fluorescence interferers, and selectivity assessments against related metalloproteases like MMP-2 [3].

Cellular Proteasome Activity Assay

Cellular target engagement is assessed using stable cell lines expressing UbG76V-GFP or similar degron-fused fluorescent reporters [3].

- Cell Culture and Treatment: Reporter cells are maintained in appropriate media and plated in 96-well or 384-well formats. After attachment, cells are treated with compound dilution series for 4-16 hours, depending on the turnover rate of the specific reporter.

- Flow Cytometry or Fluorescence Detection: GFP fluorescence intensity is quantified using flow cytometry or plate-based fluorescence detection. Bortezomib or other established proteasome inhibitors serve as positive controls [3].

- Data Normalization: Fluorescence values are normalized to vehicle-treated controls (basal degradation) and positive control (maximal stabilization). EC50 values are derived from dose-response curves [3].

Competitive Zinc Binding Assay

The metal-chelating mechanism is confirmed through competition assays with exogenous zinc sources [3].

- Procedure: Rpn11 inhibition assays are performed in the presence of increasing concentrations of Zn(cyclen)₂⁺ or other membrane-permeable zinc chelators/complexes [3].

- Interpretation: Rightward shifts in this compound IC50 curves with increasing Zn(cyclen)₂⁺ concentrations indicate competition for a common zinc-binding site, supporting the proposed mechanism of catalytic Zn²⁺ chelation [3].

Crystallography and Structural Studies

The structural basis of zinc coordination was elucidated using Tris(pyrazolyl)borate model complexes as metalloenzyme active site mimics [6].

- Complex Formation: 8TQ or analogs are incubated with Zn(TpMe,Ph) (hydrotris(5,3-methylphenylpyrazolyl)borate-zinc complex) in appropriate solvents [6].

- Structure Determination: Crystals are obtained through vapor diffusion methods, and X-ray diffraction data collected at synchrotron sources. Structures are solved by molecular replacement and refined to high resolution [6].

- Geometry Analysis: The coordination geometry and bond lengths around the zinc center are analyzed to confirm the bidentate binding mode and inform SAR studies [6].

Conclusion and Future Directions

This compound represents a first-in-class chemical probe targeting the proteasomal deubiquitinase Rpn11, with compelling selectivity over related JAMM proteases and potent cellular activity. Its identification through convergent screening approaches demonstrates the power of combining high-throughput and fragment-based discovery strategies for challenging metalloenzyme targets. The compound's ability to inhibit proliferation of bortezomib-resistant cancer cells highlights its potential therapeutic utility and provides a promising alternative approach to proteasome inhibition.

References

- 1. POH1/Rpn11/PSMD14: a journey from basic research in ... [nature.com]

- 2. Small-Molecule Inhibitors Targeting Proteasome ... [mdpi.com]

- 3. This compound is a potent and specific inhibitor of proteasome ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound is a potent and specific inhibitor of proteasome ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound is a potent and specific inhibitor of proteasome ... [authors.library.caltech.edu]

- 6. Discovery of an Inhibitor of the Proteasome Subunit Rpn11 [pmc.ncbi.nlm.nih.gov]

- 7. This compound dimer | Proteasome [tocris.com]

- 8. Computational Studies on the Inhibitor Selectivity of ... [frontiersin.org]

Biochemical and Cellular Activity

Capzimin demonstrates significant selectivity and potent anti-proliferative effects in cancer cells. The following table summarizes its selectivity over related enzymes and its cellular activity.

| Assay Type | Details |

|---|---|

| Selectivity Profile | ~80-fold selective for Rpn11 over Csn5 (IC₅₀ = 30 μM), 10-fold over AMSH (IC₅₀ = 4.5 μM), and 6-fold over BRCC36 (IC₅₀ = 2.3 μM). Also shows >100-fold selectivity over other metalloenzymes like HDAC6 and MMP2 [1] [2]. |

| Cellular IC₅₀ (Anti-proliferative) | HeLa: 0.6 μM; HEK-293T: 2.1 μM; A549: 3.8 μM [3]. |

| NCI-60 Panel Screening | Median GI₅₀ (50% growth inhibition) of 3.3 μM. Shows promising activity in leukemia cell lines (e.g., SR: GI₅₀ = 0.67 μM; K562: GI₅₀ = 1 μM) and solid tumors (e.g., NCI-H460: GI₅₀ = 0.7 μM; MCF7: GI₅₀ = 1.0 μM) [1] [3]. |

| Cellular Mechanism | Stabilizes proteasome substrates, induces unfolded protein response (UPR), and triggers apoptosis (evidenced by caspase-3 activation) [1]. Effective in cancer cells resistant to the conventional drug bortezomib [1] [4]. |

Experimental Protocols for Key Assays

For researchers aiming to work with this compound, here are the methodologies for key experiments that establish its activity.

In Vitro Rpn11 Inhibition Assay (Fluorescence Polarization)

This protocol measures the direct inhibition of Rpn11's deubiquitinating activity [1].

- Substrate: Ub4-peptideOG, a tetra-ubiquitin chain fused to an Oregon Green-labeled peptide.

- Enzyme Source: 26S proteasome or purified Rpn11-Rpn8 heterodimer complex.

- Assay Conditions: Incubate the substrate with the enzyme in an appropriate buffer. The cleavage of the peptide from the ubiquitin chain is monitored by a decrease in fluorescence polarization.

- Inhibition Testing: Include this compound (typically in DMSO) at varying concentrations. The thioester dimer (this compound) requires the addition of 1-2 mM DTT to the assay buffer to reduce it to the active monomeric form [5].

- Data Analysis: Calculate IC₅₀ values from the titration curve of inhibition percentage versus inhibitor concentration.

Cell-Based Degradation Reporter Assay

This assay validates the cellular on-target activity of this compound by monitoring the stabilization of a proteasome degradation reporter [1] [3].

- Reporter Construct: UbG76V-GFP, a ubiquitin-fusion degradation substrate where GFP is constitutively targeted to the proteasome.

- Cell Line: HeLa or other suitable cell lines, optionally pre-treated with a 20S proteasome inhibitor (e.g., MG132) to enhance signal.

- Procedure: Treat cells with this compound or vehicle control for several hours.

- Readout: Monitor the increase in GFP fluorescence intensity via fluorescence microscopy or flow cytometry, indicating inhibition of substrate degradation and thus Rpn11 activity.

Anti-proliferative and Apoptosis Assay (Cell Titer-Glo & Immunoblotting)

This protocol evaluates the functional consequences of Rpn11 inhibition in cancer cells [1] [3].

- Cell Viability: Seed cancer cells (e.g., HCT116, A549) in 96-well plates. Treat with a concentration range of this compound for 72 hours. Measure cell viability using Cell Titer-Glo or MTT assay to determine GI₅₀/IC₅₀ values.

- Apoptosis Detection: After treatment with this compound, lyse cells and subject the lysates to SDS-PAGE. Perform immunoblotting using antibodies against cleaved (activated) caspase-3 and caspase-cleaved PARP to confirm the induction of apoptosis.

Mechanism of Action and Selectivity

This compound's unique mechanism stems from its targeting of Rpn11, an essential metalloprotease. The diagram below illustrates the ubiquitin-proteasome pathway and this compound's specific point of inhibition.

This compound specifically inhibits Rpn11 in the 19S particle, blocking deubiquitination and subsequent protein degradation [1] [6].

Its uncompetitive inhibition mode is significant. This compound does not bind to the free enzyme but specifically targets the enzyme-substrate complex formed after the proteasome engages a ubiquitinated protein. This is consistent with structural data showing the Rpn11 active site becomes exposed during this conformational change [1].

Computational studies provide insights into selectivity. This compound chelates the catalytic Zn²⁺ ion in a bidentate manner via its sulfur and nitrogen atoms. Its high selectivity for Rpn11 over the closely related JAMM protease CSN5 is governed by interactions with residues in the distal ubiquitin-binding site, which differ between the Rpn8-Rpn11 and CSN5-CSN6 heterodimeric complexes [7].

Comparison with Other Proteasome-Targeting Drugs

Targeting Rpn11 offers a distinct therapeutic approach, as summarized below.

| Feature | This compound (Rpn11 Inhibitor) | Bortezomib (20S Inhibitor) |

|---|---|---|

| Target | 19S Regulatory Particle (Rpn11, a DUB) [1] | 20S Core Particle (β5 subunit, chymotrypsin-like activity) [1] |

| Mechanism | Blocks substrate deubiquitination, preventing initiation of degradation [1] [6] | Directly blocks proteolytic activity inside the core particle [1] |

| Therapeutic Implication | Effective in some bortezomib-resistant cancer cells [1] [4]. May overcome resistance to conventional drugs. | Standard of care, but resistance and relapse are common [1]. |

This compound represents a promising alternative to conventional proteasome inhibitors, with a unique mechanism that may overcome resistance in certain cancers. Its well-characterized biochemical and cellular activity provides a strong foundation for its use as a research tool and for further investigation into its therapeutic potential [1] [6] [4].

References

- 1. This compound is a potent and specific inhibitor of proteasome ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound dimer | Proteasome [tocris.com]

- 3. This compound | Rpn11 Inhibitor [medchemexpress.com]

- 4. This compound is a potent and specific inhibitor of proteasome ... [authors.library.caltech.edu]

- 5. This compound | 2084868-04-0 [chemicalbook.com]

- 6. Small-Molecule Inhibitors Targeting Proteasome ... [mdpi.com]

- 7. Computational Studies on the Inhibitor Selectivity of ... [frontiersin.org]

Comprehensive Technical Guide to Rpn11 Deubiquitinase: Mechanism, Regulation, and Therapeutic Targeting

Executive Summary

Rpn11 (PSMD14/POH1) represents a crucial metalloprotease deubiquitinase component of the 26S proteasome that plays essential roles in cellular protein homeostasis, substrate degradation, and oncogenic processes. As the only intrinsic deubiquitinase within the proteasome's regulatory particle, Rpn11 performs coupled deubiquitination during substrate translocation, removing entire polyubiquitin chains from substrates immediately prior to their degradation. Recent research has revealed that beyond its canonical enzymatic function, Rpn11 acts as a critical allosteric sensor that regulates proteasomal conformational states and degradation efficiency through ubiquitin-binding activities. This multifaceted functionality positions Rpn11 as a promising therapeutic target for cancer treatment, particularly for malignancies resistant to conventional proteasome inhibitors. This technical review comprehensively examines Rpn11's molecular mechanisms, experimental characterization methods, and emerging therapeutic implications for research and drug development professionals.

Molecular Architecture and Structural Basis

Domain Organization and Active Site

MPN Domain Structure: Rpn11 contains a conserved MPN (Mpr1/Pad1 N-terminal) domain that facilitates its incorporation into the proteasome lid complex and mediates heterodimer formation with its structural partner Rpn8. This domain architecture creates a stable platform for the catalytic JAMM motif while positioning Rpn11 optimally above the AAA+ ATPase motor channel. [1] [2]

JAMM Motif: The catalytic center consists of the highly conserved JAMM (JAB1/MPN/Mov34) motif with the characteristic sequence EXnHXHX10D that coordinates a catalytic zinc ion (Zn²⁺) essential for isopeptidase activity. The zinc ion is chelated by two histidine residues (H113, H115 in humans) and an aspartate residue, forming the metalloprotease active site that hydrolyzes isopeptide bonds between ubiquitin chains and substrate proteins. [3] [1]

Insert-1 Regulatory Loop: A unique Insert-1 loop region serves as a critical regulatory element that physically occludes the active site in the absence of substrate, preventing premature deubiquitination. During substrate processing, this loop undergoes a conformational transition to a beta-hairpin structure that stabilizes the ubiquitin C-terminal tail in the active site and facilitates efficient cleavage. [3] [4]

Integration within the 26S Proteasome

Table: Rpn11 Positioning within the 26S Proteasome Architecture

| Proteasome Component | Subcomplex | Relationship to Rpn11 | Functional Significance |

|---|---|---|---|

| 19S Regulatory Particle | Lid | Rpn11-Rpn8 heterodimer component | Deubiquitination machinery |

| 19S Regulatory Particle | Base | Positioned above AAA+ ATPase ring | Coupling deubiquitination to translocation |

| 20S Core Particle | Proteolytic chamber | Proximal to substrate entry port | Enables degradation after deubiquitination |

| Rpn10 | Lid-base interface | Neighboring ubiquitin receptor | Facilitates ubiquitin delivery to Rpn11 |

Rpn11 is strategically positioned within the 19S regulatory particle lid, forming an obligate heterodimer with Rpn8 that incorporates into the larger lid subcomplex comprising nine subunits (Rpn3, Rpn5, Rpn6, Rpn7, Rpn8, Rpn9, Rpn11, Rpn12, and SEM1/DSS1). This placement situates Rpn11 directly above the N-ring of the AAA+ ATPase motor, positioning it to interact with ubiquitinated substrates as they initiate translocation into the proteolytic core. [5] [1] Cryo-EM studies reveal that Rpn11 undergoes conformational repositioning during substrate processing, migrating from an occluded position to directly above the central pore, thereby facilitating coupled deubiquitination during substrate translocation. [5]

Catalytic Mechanism and Allosteric Regulation

Ubiquitin Processing Mechanism

The deubiquitination mechanism of Rpn11 involves a metal-assisted hydrolysis process distinct from the cysteine-based catalysis of most deubiquitinating enzymes. The zinc ion activates a water molecule that performs nucleophilic attack on the carbonyl carbon of the isopeptide bond between the substrate lysine residue and the C-terminal glycine of the proximal ubiquitin. This results in cleavage at the base of ubiquitin chains, enabling complete ubiquitin recycling unlike many deubiquitinases that trim chains progressively from the distal end. [3] [1] Remarkably, Rpn11 demonstrates minimal linkage specificity, efficiently processing all ubiquitin chain linkage types (K48, K11, K63, etc.) with the exception of linear (M1-linked) ubiquitin chains, which are poorly cleaved. This broad specificity aligns with its role in processing diverse proteasomal substrates. [3] [2]

Conformational Switching and Allosteric Sensing

Recent research has revealed that Rpn11 functions as an allosteric ubiquitin sensor that regulates proteasomal conformational states beyond its catalytic function. Through single-molecule FRET studies, researchers have demonstrated that ubiquitin binding to Rpn11 stabilizes the proteasome in an engagement-competent (s1) state by approximately 3-4 fold, thereby facilitating substrate insertion into the ATPase motor and accelerating degradation initiation. [6] [7]

This allosteric regulation occurs through a mechanistic interface involving Rpn11, Rpt5, and the ubiquitin receptor Rpn10. When ubiquitin binds to Rpn11, it interferes with conformation-specific interactions of Rpn10, thereby attenuating spontaneous conformational switching of the proteasome and stabilizing the s1 state that is optimal for substrate engagement. This mechanism explains how both polyubiquitin chains and multiple mono-ubiquitins can allosterically promote substrate degradation up to 4-fold faster. [6] [7]

Schematic of Rpn11-mediated conformational regulation during substrate degradation

Coupling to Substrate Translocation

A defining feature of Rpn11 is its mechano-chemical activation by substrate translocation. The isolated Rpn11-Rpn8 heterodimer exhibits relatively low ubiquitin affinity (K~M~ > 100 μM) and slow catalytic rates (k~cat~ ~ 0.3-0.7 min⁻¹). However, when integrated within the proteasome and coupled to ATP-dependent substrate translocation, its deubiquitination efficiency increases dramatically, with rates approaching those of specialized deubiquitinases like AMSH. [3] This translocation-coupled activation is mediated through mechanical forces that facilitate the rate-limiting loop-to-hairpin transition of the Insert-1 region, properly positioning the scissile isopeptide bond in the active site for efficient cleavage. [3]

Experimental Methodologies and Characterization

Biochemical Assays for DUB Activity

Ubiquitin-GC-TAMRA Assay: A robust high-throughput screening method utilizes Ub-GC-TAMRA, a ubiquitin variant containing a C-terminal Gly-Cys extension labeled with 5-carboxytetramethylrhodamine (TAMRA) via maleimide chemistry. This substrate enables continuous fluorescence monitoring of Rpn11 activity without requiring proteasome purification. The assay employs purified Rpn8-Rpn11 heterodimer in reaction buffer (25 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mg/mL BSA, 1 mM DTT, 0.01% Triton X-100) with 1-10 μM ZnCl₂, initiated by Ub-GC-TAMRA addition (typically 0.1-1 μM). Rpn11 cleaves the Gly-Gly bond, releasing fluorescent TAMRA signal measurable at excitation/emission 543/575 nm. [3]

Inhibitor Characterization: This assay facilitates evaluation of Rpn11 inhibitors like capzimin (IC₅₀ ~ 0.5-2 μM) and thiolutin, as well as zinc chelators such as o-phenanthroline (OPA) that abrogate activity by sequestering the catalytic zinc ion. The system allows comprehensive kinetic analysis (K~M~, k~cat~, K~i~) under varied conditions. [3] [1]

Single-Molecule Conformational Analysis

FRET-Based Conformational Monitoring: To investigate Rpn11's allosteric regulation of proteasomal conformational states, researchers employ single-molecule FRET with fluorophores attached to specific proteasomal subunits (e.g., position 2 of Rpn9 and position 49 of Rpt1). This approach monitors real-time transitions between engagement-competent (s1, high FRET) and processing-competent (non-s1, low FRET) states under various conditions. [6] [7]

Experimental Workflow:

- Proteasome Labeling: Site-specific incorporation of LD555 and LD655 fluorophores via cysteine mutations

- Data Acquisition: Single-molecule imaging in oxygen-scavenging systems to prolong fluorophore lifetime

- Transition Analysis: Hidden Markov modeling to identify state transitions and calculate rate constants

- Ubiquitin Titration: Measurement of K48-Ub4 effects on s1non-s1 transition kinetics

This methodology revealed that ubiquitin binding to Rpn11 reduces s1-to-non-s1 transition rates approximately 3-fold, quantitatively explaining the stabilization of engagement-competent states. [6]

Structural Characterization Techniques

Table: Key Methodologies for Rpn11 Structural Analysis

| Technique | Application | Key Findings | Resolution |

|---|---|---|---|

| X-ray Crystallography | Rpn11-Rpn8 heterodimer structure | Active site architecture, zinc coordination, Insert-1 loop conformation | 2.0 Å [2] |

| Cryo-EM | 26S proteasome holoenzyme with substrates | Rpn11 repositioning during translocation, conformational states | 3.5-4.5 Å [6] |

| Mutational Analysis | Functional domain mapping | Essential residues in JAMM motif, ubiquitin-binding surfaces | N/A |

| Archaeal Ortholog Studies | Evolutionary mechanistic insights | Conservation of conformational switching in CsRpn11 | 1.65 Å [4] |

Pathophysiological Roles and Therapeutic Targeting

Oncogenic Functions and Clinical Significance

Rpn11 demonstrates significant overexpression in multiple cancer types, including breast cancer, hepatocellular carcinoma, and others, where it correlates with advanced tumor grade, therapy resistance, and poor prognosis. In breast cancer, Rpn11 mRNA and protein levels are markedly elevated compared to adjacent normal tissue, and its expression promotes tumor cell proliferation, inhibits apoptosis, and enhances migration through epithelial-mesenchymal transition (EMT) regulation. [8] [1]

Mechanistic studies reveal that Rpn11 stabilizes various oncogenic proteins, including E2F1 transcription factor in hepatocellular carcinoma, thereby promoting cell cycle progression and tumorigenesis. Additionally, Rpn11 regulates DNA repair pathways through deubiquitination of repair proteins, potentially contributing to genomic instability and therapy resistance in malignant cells. [8] [1]

Therapeutic Inhibitor Development

This compound: Identified through high-throughput screening, this compound represents a potent and selective Rpn11 inhibitor (IC₅₀ ~ 0.4-2.5 μM) that blocks proliferation of tumor cells in culture. This small molecule exhibits specificity for Rpn11 over related metalloproteases and demonstrates promising anticancer activity in solid tumors and leukemia models. [9] [1]

8-Thioquinoline (8TQ): An initial fragment-based lead compound (IC₅₀ ~ 2.5 μM) that was synthetically optimized to generate more potent derivatives. These compounds employ metal-binding pharmacophores that coordinate the catalytic zinc ion, effectively inhibiting deubiquitinase activity. [9]

Clinical Implications: Rpn11 inhibition presents a promising therapeutic strategy, particularly for bortezomib-resistant multiple myeloma and other malignancies where conventional proteasome inhibitors have limited efficacy. The differential expression of Rpn11 in tumors versus normal tissues and its central role in oncogenic stabilization networks make it an attractive molecular target for next-generation proteasome-targeted therapies. [1]

Future Directions and Research Opportunities

The evolving understanding of Rpn11 reveals several promising research avenues. The allosteric ubiquitin-sensing capability presents opportunities for developing novel regulators that modulate proteasomal activity without completely inhibiting degradation. Additionally, the conformational switching mechanism might be exploited for targeted protein degradation strategies, leveraging small molecules to stabilize specific proteasomal states that preferentially degrade oncogenic substrates.

Further structural studies examining Rpn11 in complex with ubiquitin and detailed mechanistic investigations of its interface with Rpn10 and Rpt subunits will provide crucial insights for rational drug design. The development of isoform-specific inhibitors and combination therapies targeting multiple proteasomal activities simultaneously represents another promising direction for oncology therapeutics.

References

- 1. POH1/Rpn11/PSMD14: a journey from basic research in ... [nature.com]

- 2. Structure of the Rpn –Rpn8 dimer reveals mechanisms of substrate... 11 [nature.com]

- 3. High-Throughput Assay for Characterizing Rpn11 ... [pmc.ncbi.nlm.nih.gov]

- 4. Rpn11-mediated ubiquitin processing in an ancestral ... [nature.com]

- 5. PSMD14 [en.wikipedia.org]

- 6. The deubiquitinase as an allosteric ubiquitin sensor... Rpn 11 functions [pmc.ncbi.nlm.nih.gov]

- 7. The deubiquitinase Rpn11 functions as an allosteric ubiquitin ... [pmc.ncbi.nlm.nih.gov]

- 8. promotes proliferation and migration of breast... RPN 11 deubiquitinase [spandidos-publications.com]

- 9. Discovery of an Inhibitor of the Proteasome Subunit Rpn11 [pubmed.ncbi.nlm.nih.gov]

Rpn11 Inhibition & Therapeutic Rationale

Capzimin's therapeutic potential is rooted in its unique mechanism of action within the ubiquitin-proteasome system (UPS).

- A Novel Target in the Proteasome: The 26S proteasome degrades ubiquitin-tagged proteins. While drugs like Bortezomib inhibit the proteolytic core (20S CP), this compound targets Rpn11 in the 19S regulatory particle [1]. Rpn11's deubiquitinase activity is essential for substrate degradation, cleaving ubiquitin chains as proteins are fed into the proteasome [2] [1].

- Overcoming Resistance: Cancer cell resistance to existing 20S proteasome inhibitors (e.g., Bortezomib) is a significant clinical challenge [2]. This compound has demonstrated the ability to block proliferation in cancer cells resistant to Bortezomib, offering a promising alternative therapeutic pathway [2].

- Cellular Consequences: Inhibition of Rpn11 by this compound leads to the accumulation of polyubiquitinated proteins, induces proteotoxic stress and the unfolded protein response, ultimately triggering apoptosis (programmed cell death) in cancer cells [2] [3].

The following diagram illustrates the mechanism of this compound in comparison with classical proteasome inhibitors.

This compound targets Rpn11 in the 19S regulatory particle, while classical inhibitors like Bortezomib target the proteolytic sites in the 20S core particle.

Key Experimental Findings & Protocols

For researchers aiming to work with this compound, here is a summary of key experimental evidence and methodologies from the literature.

| Experimental Context | Findings / Outcome | Citation |

|---|---|---|

| Biochemical Screening & Selectivity | Identified via HTS of 330,000 compounds. Selectivity over other JAMM proteases and metalloenzymes confirmed. | [2] |

| Anti-proliferative Assay | 72-hr incubation in A549, HEK-293T, HeLa cells. GI₅₀ values ranged 0.6 - 3.8 µM. Measured by CellTiter-Glo assay. | [3] |

| Mechanism Validation (Ubiquitin Accumulation) | HeLa cells pre-treated with MG132, then this compound. Reduced degradation rate of UbG76V-GFP reporter measured by fluorescence. | [2] [3] |

| Apoptosis Induction | HCT116 cells treated with this compound. Immunoblotting showed increased processed caspase-3 and cleaved PARP. | [2] |

| Activity in Bortezomib-Resistant Cells | This compound blocked proliferation in RPE1 cells engineered for Bortezomib resistance. | [2] |

Future Research & Development

While the discovery of this compound is promising, several challenges and future directions are apparent.

- Ongoing Selectivity Challenges: Although more selective than its precursor, this compound still exhibits activity against the JAMM protease BRCC36 [2] [4]. Further medicinal chemistry may be needed to achieve absolute specificity.

- Emerging Alternative Strategies: Recent research has successfully developed highly selective molecular glues (e.g., BLUEs) that inhibit the JAMM protease BRCC36 by stabilizing an autoinhibited protein complex, without directly chelating the active-site zinc [4]. This represents a novel and potentially more specific mode of action for inhibiting JAMM proteases compared to zinc chelators like this compound.

- Therapeutic Synergy: Targeting multiple nodes in the proteostasis network is a compelling strategy. Combining this compound with inhibitors of other proteasomal DUBs (e.g., USP14) or with standard-of-care proteasome inhibitors could yield synergistic effects and overcome resistance [1].

References

Comprehensive Technical Overview of Capzimin: A Novel Rpn11-Targeted Proteasome Inhibitor

Introduction and Therapeutic Rationale

The 26S proteasome serves as the primary executioner of intracellular protein degradation in eukaryotic cells, playing indispensable roles in protein quality control, regulation of transcription, and cell division processes [1]. Cancer cells, particularly in hematological malignancies like multiple myeloma, demonstrate heightened dependence on proteasome function to manage the increased protein burden associated with rapid proliferation [2] [1]. This vulnerability has been successfully exploited therapeutically through proteasome inhibition, as demonstrated by the clinical success of bortezomib and carfilzomib, which target the β5 active sites within the 20S core particle (CP) [2] [1] [3]. However, despite providing significant clinical benefit, these treatments face substantial limitations including inherent resistance in some patients and acquired resistance in those who initially respond but eventually relapse [2] [1] [3]. These clinical challenges have created an urgent and unmet need to develop novel therapeutic agents that target protein homeostasis (proteostasis) through alternative mechanisms [2] [1] [3].

Capzimin represents a first-in-class inhibitor that addresses this need through a fundamentally different approach—targeting the Rpn11 subunit within the 19S regulatory particle (RP) rather than the conventional 20S catalytic sites [2] [1] [3]. This strategic shift in targeting offers promise for overcoming resistance mechanisms that limit current proteasome-directed therapies and expands the arsenal of drugs capable of modulating the ubiquitin-proteasome system in cancer cells [2] [4]. The identification and characterization of this compound emerged from systematic screening approaches focused on metalloenzyme inhibitors, culminating in a compound with distinct biochemical properties and promising anticancer activity [2] [1] [4].

Mechanistic Basis of Rpn11 Inhibition

Biochemical Structure and Target Engagement

This compound is a derivative of quinoline-8-thiol (8TQ), which was initially identified as a potent inhibitor of the proteasome 19S subunit Rpn11 [2] [1] [3]. The compound was optimized through medicinal chemistry to improve both potency and specificity, resulting in a molecule that demonstrates uncompetitive inhibition by specifically binding to the enzyme-substrate complex [1]. This mechanism is consistent with the structural biology of Rpn11, where the coordination site of the catalytic zinc atom becomes exposed to solvent only upon massive conformational changes that occur during substrate binding [1]. The compound exerts its effects by directly coordinating with the catalytic Zn²⁺ ion within Rpn11's JAMM (JAB1/MPN/Mov34 metalloenzyme) domain, forming a five-coordinate Zn²⁺ center with trigonal bipyramidal coordination geometry [1].

Table 1: Key Biochemical Properties of this compound

| Property | Value | Experimental Context |

|---|---|---|

| IC₅₀ for Rpn11 | 0.34 μM | Fluorescence polarization assay with purified proteasome [1] |

| Selectivity over Csn5 | 80-fold | Comparison of IC₅₀ values against related JAMM proteases [1] |

| Selectivity over AMSH | 10-fold | Comparison of IC₅₀ values against related JAMM proteases [1] |

| Selectivity over BRCC36 | 6-fold | Comparison of IC₅₀ values against related JAMM proteases [1] |

| Cellular activity | Low micromolar range | Anti-proliferation assays in cancer cell lines [2] |

The discovery of this compound's inhibitory activity emerged from two complementary screening approaches—a focused library of metal-binding pharmacophores (MBPs) and a high-throughput screen of over 330,000 compounds—both of which converged on the 8TQ moiety as the critical structural element for Rpn11 inhibition [1]. This remarkable convergence underscored the uniqueness of this chemical scaffold for targeting JAMM family metalloproteases and highlighted the power of focused library screening for identifying metalloenzyme inhibitors [1].

Rpn11 Function and Proteasomal Dynamics

Rpn11 (also known as POH1 or PSMD14) is a metalloisopeptidase that resides in the 19S regulatory particle of the proteasome and plays an essential role in deubiquitinating substrates prior to their degradation [2] [1] [4]. Unlike other deubiquitinating enzymes associated with the proteasome, Rpn11's activity is tightly coupled to the degradation process itself, with its catalytic action occurring concurrently with substrate translocation into the 20S core particle [1]. The human genome encodes seven proteins containing complete JAMM domains with catalytic potential, including Rpn11, Csn5 (subunit of the COP9 signalosome), AMSH, AMSH-LP, BRCC36, MYSM1, and MPND [1]. Among these, Rpn11 stands out as essential for viability,

with point mutations in its catalytic site resulting in severe impairment of substrate degradation followed by cell death [1].

The following diagram illustrates the strategic positioning of this compound's target within the proteasome complex:

Strategic Inhibition of the 26S Proteasome by this compound: Targeting Rpn11 in the 19S Regulatory Particle

Selectivity and Specificity Profile

One of the most significant advantages of this compound over earlier-generation proteasome inhibitors is its favorable selectivity profile. Through systematic medicinal chemistry optimization, researchers developed this compound to show marked selectivity for Rpn11 over related JAMM proteases and other metalloenzymes [2] [1]. The compound demonstrates >5-fold selectivity for Rpn11 over other JAMM proteases and >2 logs selectivity (approximately 100-fold) over several other metalloenzymes [2] [1] [3]. This specificity is particularly important given the structural similarities among JAMM family proteases and the potential for off-target effects that could compromise therapeutic utility.

Table 2: Selectivity Profile of this compound Against Related Metalloenzymes

| Enzyme Target | IC₅₀ (μM) | Fold Selectivity (Relative to Rpn11) | Biological Role |

|---|---|---|---|

| Rpn11 | 0.34 | 1x | Essential proteasomal DUB [1] |

| Csn5 | 30 | ~80-fold less potent | COP9 signalosome subunit [1] |

| AMSH | 4.5 | ~10-fold less potent | Endosomal DUB [1] |

| BRCC36 | 2.3 | ~6-fold less potent | BRCA1-containing complex [1] |

| GLO1 | 43 | ~20-fold less potent | Glyoxalase system [1] |

| HDAC6 | >100 | >300-fold less potent | Histone deacetylase [1] |

| MMP2 | >100 | >300-fold less potent | Matrix metalloprotease [1] |

The exceptional selectivity of this compound is attributed to deliberate structural optimization during the drug development process. While the parent compound 8TQ showed relatively little discrimination between Rpn11, BRCC36, and AMSH, the derivative this compound acquired significant specificity through strategic chemical modifications [1]. This refined selectivity profile minimizes potential off-target effects while maintaining potent inhibition of the intended target, representing a significant advance in the development of metalloprotease inhibitors for therapeutic applications.

Cellular and Functional Consequences

Impact on Protein Stabilization and Proteostasis

This compound treatment results in the stabilization of proteasome substrates, effectively blocking their degradation through the ubiquitin-proteasome pathway [2] [1]. Proteomic analyses have revealed that this compound stabilizes a specific subset of polyubiquitinated substrates, suggesting some selectivity in its effects on protein turnover rather than global inhibition of all proteasomal degradation [2] [1] [3]. This substrate-selective stabilization pattern differs from that observed with bortezomib, indicating that this compound's mechanism of action engages the proteasome in a fundamentally different manner [1]. The accumulation of polyubiquitinated proteins triggers proteotoxic stress within treated cells, initiating cascades that ultimately lead to cell death, particularly in malignant cells with already heightened dependence on proteostasis mechanisms [2] [1].

Induction of Unfolded Protein Response and Anti-proliferative Effects

Beyond substrate stabilization, this compound treatment induces an unfolded protein response (UPR), reflecting endoplasmic reticulum stress resulting from impaired protein degradation [2] [3]. This activation of the UPR represents a coordinated cellular attempt to manage the accumulation of misfolded proteins but ultimately contributes to apoptotic signaling when the stress cannot be resolved [2]. Importantly, this compound demonstrates potent anti-proliferative activity against cancer cells, including those resistant to bortezomib, highlighting its potential to overcome resistance mechanisms that limit current proteasome-targeted therapies [2] [1] [3]. The compound effectively blocks proliferation across multiple cancer cell models, supporting its broad therapeutic potential in oncology applications, particularly for hematological malignancies.

The following diagram illustrates the cellular response pathway to this compound treatment:

Cellular Response Pathway to this compound Treatment

Experimental Protocols and Methodologies

High-Throughput Screening for Rpn11 Inhibitors

The identification of this compound and its parent compound 8TQ employed a sophisticated fluorescence polarization assay specifically designed to measure Rpn11 deubiquitinating activity [1]. This assay utilized a proteasome substrate with four tandem ubiquitins (Ub4) followed by a peptide labeled with Oregon Green on a unique cysteine residue (Ub4peptideOG) [1]. When incubated with proteasome, this substrate undergoes depolarization due to release of the peptideOG from Ub4, enabling quantitative measurement of Rpn11 activity. Key validation steps confirmed that the observed activity was genuinely attributable to Rpn11, as it was:

- Not sensitive to the cysteine-based deubiquitinase inhibitor ubiquitin aldehyde

- Dependent on ATP hydrolysis, unlike other deubiquitinating activities associated with the proteasome [1]

The primary screening of 330,000 compounds from the NIH Molecular Libraries Small Molecule Repository was conducted at 20 μM concentration, with hit confirmation through single-point assays and 10-point titrations [1]. Secondary screening eliminated compounds that inhibited thrombin processing of Ub4-peptideOG or equivalently blocked both MMP-2 and Rpn11 activity [1]. The final validation step tested remaining candidates for their ability to block proteasome-dependent degradation of reporter protein UbG76V-GFP in cells [1].

Specificity and Selectivity Assessment

Comprehensive evaluation of this compound's specificity employed multiple complementary approaches:

- Enzyme assays against purified JAMM proteases (Csn5, AMSH, BRCC36) to determine IC₅₀ values and calculate selectivity ratios [1]

- Profiling against diverse metalloenzymes including HDAC6, MMP2, MMP12, carbonic anhydrase II, and glyoxalase I to assess potential off-target activity [1]

- Competition experiments with Zn(cyclen)²⁺ to confirm zinc-binding dependency of inhibitory activity [1]

- Crystallographic studies of zinc complexes to elucidate coordination geometry and binding mode [1]

These methodologically diverse assessments provided a robust characterization of this compound's selectivity, essential for establishing its potential as a targeted therapeutic agent.

Cellular Activity and Mechanism Validation

Cellular mechanism studies employed several well-established techniques:

- Western blot analysis of polyubiquitinated proteins to demonstrate substrate stabilization [2] [1]

- Transcriptomic analysis to evaluate unfolded protein response gene expression patterns [2]

- Cell proliferation assays across multiple cancer cell lines, including bortezomib-resistant models [2] [1]

- Proteomic analysis to identify specific subsets of stabilized polyubiquitinated substrates [2] [1]

- Apoptosis detection assays to quantify cell death mechanisms [2]

These comprehensive cellular studies confirmed that this compound engages its intended target in biologically complex environments and produces the desired functional outcomes relevant to cancer therapy.

Therapeutic Significance and Future Directions

This compound represents a significant advancement in proteasome inhibitor development by targeting a fundamentally different mechanism compared to established agents like bortezomib and carfilzomib [2] [1] [3]. Its unique mechanism of action—inhibiting deubiquitination rather than proteolytic activity—provides a promising alternative approach for patients who have developed resistance to existing therapies [2] [1]. The demonstrated activity against bortezomib-resistant cancer cells underscores its potential clinical utility in addressing a significant unmet need in multiple myeloma and possibly other malignancies [2] [1] [3].

The discovery and optimization of this compound also establishes proof-of-concept for targeting metalloenzymes within the ubiquitin-proteasome system, opening new avenues for drug development in this critical therapeutic area [2] [1]. The successful application of metal-binding pharmacophore screening and structure-based optimization provides a template for future development of metalloprotease inhibitors with enhanced specificity and reduced off-target effects [1]. Further investigation is warranted to fully explore the therapeutic potential of this compound and related compounds, particularly in combination regimens that may synergize with existing targeted therapies [2] [1].

Table 3: Comparison Between this compound and Conventional Proteasome Inhibitors

| Property | This compound | Bortezomib | Carfilzomib |

|---|---|---|---|

| Target | Rpn11 (19S RP) | β5 subunit (20S CP) | β5 subunit (20S CP) |

| Mechanism | Deubiquitination inhibition | Proteolytic inhibition | Proteolytic inhibition |

| Resistance Profile | Active against bortezomib-resistant cells [2] | Subject to resistance development [2] | Subject to resistance development [2] |

| Selectivity | High for Rpn11 over other JAMM proteases [1] | Specific for proteasome catalytic subunits | Specific for proteasome catalytic subunits |

| Clinical Status | Preclinical research [2] | FDA-approved [2] | FDA-approved [2] |

References

- 1. This compound is a potent and specific inhibitor of proteasome ... [pmc.ncbi.nlm.nih.gov]

- 2. is a potent and specific inhibitor of proteasome isopeptidase... This compound [pubmed.ncbi.nlm.nih.gov]

- 3. is a potent and specific inhibitor of... | Nature Chemical Biology this compound [nature.com]

- 4. Epidithiodiketopiperazines Inhibit Protein Degradation by ... [sciencedirect.com]

Capzimin introduction

Mechanism of Action

Capzimin's mechanism of action and biological effects are illustrated in the following workflow.

A Novel Target in the Proteasome: The 26S proteasome degrades proteins tagged with polyubiquitin chains. It consists of a 20S core particle (CP) that carries out proteolysis and a 19S regulatory particle (RP) that recognizes and prepares substrates [1] [2] [3]. Rpn11 (also known as POH1 or PSMD14) is a zinc-dependent deubiquitinase (DUB) located in the 19S RP [4] [1]. Its activity is essential and tightly coupled to substrate degradation; it cleaves the ubiquitin chain from the substrate just before the substrate is translocated into the 20S core for destruction [4] [1].

Distinct from Existing Therapies: Current FDA-approved proteasome inhibitors (e.g., Bortezomib, Carfilzomib) target the proteolytic β-subunits within the 20S core particle [4] [5]. By inhibiting Rpn11 in the 19S regulatory particle, this compound employs a completely different mechanism to block protein degradation, which allows it to retain activity even in cancer cells resistant to the older class of drugs [4] [5].

Experimental Protocols

Key experimental methodologies from the foundational research on this compound are summarized below.

| Assay Type | Key Protocol Details | Key Findings / Outcome |

|---|---|---|

| Biochemical Rpn11 Inhibition | Fluorescence polarization assay using Ub₄-peptideᴼᴼ substrate with proteasome; measures depolarization from cleaved peptideᴼᴼ [4]. | Identified 8TQ moiety; determined this compound IC₅₀ of 0.34 μM; established uncompetitive inhibition [4]. |

| Cellular Target Engagement | HeLa cells pre-treated with MG132 (to block degradation), then with this compound; measured stabilization of Ubᴳ⁷⁶ⱽ-GFP reporter by fluorescence microscopy [4] [6]. | Confirmed on-target engagement in cells; this compound IC₅₀ of 0.6 μM in this assay [4] [6]. |

| Anti-Proliferative & Apoptosis Assay | 60-cancer cell line panel (NCI-60); treated with this compound for 72h; viability measured via Cell Titer-Glo. Apoptosis confirmed in HCT116 via immunoblot for cleaved caspase-3 and PARP [4] [6] [7]. | Median Gᴵ₅₀ of 3.3 μM; high activity in leukemia (SR: 0.67 μM) & solid tumors (NCI-H460: 0.7 μM); induced apoptosis [4] [6] [7]. |

| Selectivity Profiling | IC₅₀ determination against related JAMM proteases (Csn5, AMSH, BRCC36) and other metalloenzymes (HDAC6, MMPs) [4] [8]. | Demonstrated >5-fold selectivity over other JAMM proteases and >2-log selectivity over other metalloenzymes [4]. |

Biological Effects & Research Significance

- Stabilizes Proteasome Substrates: Treatment with this compound leads to the accumulation of polyubiquitinated proteins, as confirmed by proteomic analysis, demonstrating its effective blockade of proteasomal degradation [4] [5].

- Induces Proteotoxic Stress: By preventing the degradation of proteins, this compound induces an unfolded protein response (UPR), a form of proteotoxic stress that can trigger apoptosis in cancer cells [4] [5] [2].

- Activity Against Resistant Cancers: A key finding is that this compound can block the proliferation of cancer cells, including those that have developed resistance to Bortezomib, highlighting its potential as a therapeutic agent for relapsed or refractory cancers [4] [5].

Key Research Applications & Context

This compound is primarily used as a chemical tool in basic and translational research.

- A Tool for Deubiquitinase Biology: this compound enables researchers to selectively inhibit Rpn11 and dissect its specific role in proteasome function, separate from the other two proteasome-associated DUBs, USP14 and UCH37 [1].

- An Alternative Path for Cancer Therapy: The identification and characterization of this compound validate Rpn11 as a druggable target and offer an alternative approach to targeting the proteasome in cancers, particularly multiple myeloma, where resistance to existing drugs is a significant clinical problem [4] [5] [1].

- Exploring Broader Therapeutic Potential: Given that Rpn11 activity is required to sustain pluripotency, there is interest in the potential of Rpn11 inhibitors like this compound to target cancer stem cells [4].

References

- 1. Small-Molecule Inhibitors Targeting Proteasome ... [mdpi.com]

- 2. Targeting proteostasis for cancer therapy: current advances ... [molecular-cancer.biomedcentral.com]

- 3. Pharmacological Modulation of Ubiquitin-Proteasome ... [mdpi.com]

- 4. This compound is a potent and specific inhibitor of proteasome ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound is a potent and specific inhibitor of proteasome ... [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com/ this compound .html [medchemexpress.com]

- 7. | proteasome isopeptidase Rpn11 inhibitor | InvivoChem this compound [invivochem.com]

- 8. This compound dimer | Proteasome [tocris.com]

Core Biochemical and Mechanistic Profile

The table below summarizes the key characteristics of Capzimin:

| Property | Description |

|---|---|

| Molecular Target | Proteasome isopeptidase Rpn11 (PSMD14), a zinc-dependent metalloprotease of the 19S regulatory particle [1] [2]. |

| Mechanism of Action | Uncompetitive inhibitor that binds the catalytic zinc ion in Rpn11, specifically inhibiting its deubiquitinase activity and blocking substrate degradation after the proteasome engages with it [1] [2]. |

| Key Molecule | Derivative of the hit compound Quinoline-8-thiol (8TQ); research code is 3027 [1] [3]. |

| Specificity | Exhibits high selectivity: >80-fold for Rpn11 over the related JAMM protease Csn5, and >100-fold preference over various other metalloenzymes like HDAC6 and MMP2 [1]. |

| Cellular Effect | Stabilizes polyubiquitinated proteins, induces the unfolded protein response (UPR), and triggers apoptosis, effectively blocking cancer cell proliferation [1] [2]. |

This compound's mechanism is distinct from classical proteasome inhibitors like bortezomib. While bortezomib targets the proteolytic 20S core particle, this compound inhibits Rpn11 in the 19S regulatory particle. Rpn11 removes ubiquitin chains from substrates immediately before their translocation into the 20S core for degradation. By inhibiting this "deubiquitination gatekeeper," this compound effectively blocks the degradation of proteins that the cell has already marked for disposal.

The following diagram illustrates this unique mechanism of action and its functional consequences:

Key Experimental Data and Protocols

This compound demonstrates potent anti-proliferative activity across a range of cancer cell lines, as shown in the table below:

| Cell Line | Cancer Type | Assay / Effect | Value (IC₅₀ or GI₅₀) |

|---|---|---|---|

| HeLa | Cervical Cancer | Inhibition of DUB activity (UbG76V-GFP degradation) [3] | 0.6 µM |

| SR | Leukemia (Multi-drug Resistant) | Anti-proliferative activity (72 hrs) [1] [3] | 0.67 µM (GI₅₀) |

| K562 | Chronic Myeloid Leukemia | Anti-proliferative activity (72 hrs) [1] [3] | 1.0 µM (GI₅₀) |

| NCI-H460 | Non-Small Cell Lung Cancer | Anti-proliferative activity (72 hrs) [1] [3] | 0.7 µM (GI₅₀) |

| MCF7 | Breast Cancer | Anti-proliferative activity (72 hrs) [1] [3] | 1.0 µM (GI₅₀) |

| A549 | Lung Cancer | Anti-proliferative activity (72 hrs) [3] | 3.8 µM (IC₅₀) |

| HEK-293T | Embryonic Kidney | Anti-proliferative activity (72 hrs) [3] | 2.1 µM (IC₅₀) |

Key experimental methodologies used to characterize this compound include:

- Primary High-Throughput Screening (HTS) Assay: A fluorescence polarization assay was used to discover and optimize Rpn11 inhibitors. The assay uses a substrate (Ub4-peptideOG) where proteasome-mediated cleavage by Rpn11 releases a fluorescent peptide, causing a depolarization signal. Inhibitors like this compound prevent this cleavage, maintaining high polarization [1].

- Secondary Cellular Validation: Inhibition of proteasome function in cells is measured using a UbG76V-GFP reporter. This engineered protein is constitutively degraded by the proteasome; when proteasome function is inhibited (e.g., by this compound), GFP fluorescence accumulates and is easily quantified [1] [3].

- Specificity Profiling: this compound's selectivity was determined by testing its potency (IC₅₀) against other JAMM family proteases (like BRCC36 and AMSH) and unrelated metalloenzymes (like HDAC6) in dedicated biochemical assays [1].

- Anti-Proliferation and Apoptosis Assays: Standard assays such as the CellTiter-Glo Luminescent Cell Viability Assay (to determine GI₅₀) and immunoblotting for markers like cleaved caspase-3 and PARP are used to confirm cell death mechanisms [1] [3].

Research Applications and Therapeutic Potential

This compound's value extends beyond being a chemical probe, showing significant therapeutic potential.

- Tool for Proteasome Biology: As a highly specific Rpn11 inhibitor, this compound is an invaluable chemical tool for dissecting the roles of proteasomal deubiquitination in cellular processes, separate from the proteolytic function of the 20S core [2].

- Strategy Against Resistant Cancers: A key finding is this compound's ability to block proliferation of cancer cells resistant to bortezomib, the first-in-class proteasome inhibitor [1]. This suggests its mechanism can overcome common resistance pathways, offering a promising therapeutic alternative.

- Broader Anti-Cancer Activity: Screening against the NCI-60 panel revealed a median GI₅₀ of 3.3 µM, with promising activity observed in both leukemia and solid tumor cell lines [1] [3].

Key Considerations for Researchers

For scientists planning to use this compound in their work, please note:

- Usage Disclaimer: Commercial suppliers like MedChemExpress and InvivoChem explicitly state that this compound is "For research use only. We do not sell to patients." [3] [4].

- In Vitro Solubility: this compound is highly soluble in DMSO (≥ 55 mg/mL), which is suitable for in vitro studies [3] [4].

- In Vivo Formulation: For animal studies, it can be formulated in a solution of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline, sequentially added [3] [4].

References

- 1. This compound is a potent and specific inhibitor of proteasome ... [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule Inhibitors Targeting Proteasome ... [mdpi.com]

- 3. medchemexpress.com/ this compound .html [medchemexpress.com]

- 4. | proteasome isopeptidase Rpn11 inhibitor | InvivoChem this compound [invivochem.com]

Comprehensive Application Notes and Protocols for Capzimin: A Potent Rpn11 Inhibitor for Cancer Research

Introduction and Mechanism of Action

Capzimin represents a first-in-class small molecule inhibitor that targets the Rpn11 subunit of the 19S regulatory particle of the 26S proteasome, offering a novel mechanism for disrupting protein homeostasis in cancer cells. Unlike conventional proteasome inhibitors such as bortezomib and carfilzomib that target the 20S core particle's catalytic sites, this compound specifically inhibits the JAMM domain deubiquitinase activity of Rpn11 (also known as PSMD14), thereby blocking the removal of ubiquitin chains from protein substrates prior to their degradation [1] [2]. This unique mechanism of action stabilizes polyubiquitinated proteins and induces proteotoxic stress, leading to unfolded protein response activation and apoptosis, particularly in malignant cells [1]. The compound was developed through structure-activity relationship optimization of the initial hit quinoline-8-thiol (8TQ), which was identified via high-throughput screening of metal-binding pharmacophores [1].

The therapeutic significance of this compound stems from its ability to overcome limitations of existing proteasome inhibitors. Research demonstrates that this compound maintains potent antitumor activity against cancer cells that have developed resistance to bortezomib, making it a promising candidate for treating relapsed or refractory malignancies [1] [3]. Additionally, this compound exhibits favorable selectivity, showing >5-fold preference for Rpn11 over related JAMM proteases such as Csn5, and >100-fold selectivity compared to various other metalloenzymes including HDAC6, MMP2, and carbonic anhydrase II [1] [4]. This specificity profile potentially translates to reduced off-target effects in experimental settings, enhancing its utility as a research tool and therapeutic prototype.

Biochemical Characterization and In Vitro Profiles

Biochemical Inhibition Profile

Table 1: Biochemical inhibitory activity of this compound against JAMM proteases and metalloenzymes

| Enzyme Target | IC₅₀ (μM) | Selectivity Fold (vs. Rpn11) | Biological Context |

|---|---|---|---|

| Rpn11 | 0.34 | 1.0 | 26S proteasome regulatory subunit |

| BRCC36 | 2.3 | 6.8 | BRCA1-BRCA2-containing complex subunit |

| AMSH | 4.5 | 13.2 | Associated molecule with the SH3 domain of STAM |

| Csn5 | 30.0 | 88.2 | COP9 signalosome subunit |

| Glyoxalase I (GLO1) | 43.0 | 126.5 | Methylglyoxal detoxification enzyme |

This compound demonstrates potent and selective inhibition against Rpn11 with an IC₅₀ of 0.34 μM, exhibiting significantly reduced activity against related JAMM proteases [1] [5]. The compound shows particularly high selectivity over Csn5 (88-fold) and Glyoxalase I (126-fold), highlighting its specificity within the metalloenzyme family [1]. This inhibitory profile represents a substantial improvement over the parent compound 8TQ, which showed minimal discrimination between Rpn11 and other JAMM proteases [1]. The uncompetitive inhibition mechanism of this compound is particularly noteworthy, as it specifically binds the enzyme-substrate complex rather than the free enzyme, consistent with the structural observation that the Rpn11 catalytic zinc site becomes exposed only upon substrate binding to the proteasome [1].

Antiproliferative Activity in Cancer Cell Lines

Table 2: Antiproliferative activity of this compound across various cancer cell lines

| Cell Line | Tumor Type | GI₅₀ (μM) | Assay Conditions |

|---|---|---|---|

| HeLa | Cervical adenocarcinoma | 0.6 | UbG76V-GFP degradation assay after MG132 pretreatment |

| A549 | Non-small cell lung cancer | 3.8 | 72-hour incubation, Cell Titer-Glo assay |

| HEK-293T | Embryonic kidney | 2.1 | 72-hour incubation, Cell Titer-Glo assay |

| SR | Leukemia | 0.67 | 72-hour incubation, NCI-60 panel |

| K562 | Chronic myelogenous leukemia | 1.0 | 72-hour incubation, NCI-60 panel |

| NCI-H460 | Non-small cell lung cancer | 0.7 | 72-hour incubation, NCI-60 panel |

| MCF7 | Breast cancer | 1.0 | 72-hour incubation, NCI-60 panel |

| HCT116 | Colorectal carcinoma | Not determined | Caspase-3/PARP cleavage observed |

This compound exhibits broad-spectrum antitumor activity across diverse cancer cell types, with a median GI₅₀ of 3.3 μM in the NCI-60 cancer cell line panel [5] [4]. Particularly promising activity was observed in hematological malignancies and select solid tumors, with submicromolar potency in several models [1] [5]. The compound effectively induces apoptotic cell death as demonstrated by caspase-3 activation and PARP cleavage in HCT116 cells, confirming its cell death mechanisms extend beyond cytostasis [5] [4]. Notably, in osteosarcoma models, this compound significantly reduced clonogenic survival, proliferation, and migration in metastatic canine OS cell lines, and similarly impaired viability of human OS cells cultured in 3D conditions that mimic metastatic sites [3] [6]. These findings support the potential utility of Rpn11 inhibition in aggressive mesenchymal malignancies that often demonstrate limited response to conventional therapies.

Detailed Experimental Protocols

Protein Degradation and Ubiquitin Accumulation Assays

The UbG76V-GFP reporter assay provides a robust method for monitoring proteasome function in living cells. This protocol utilizes HeLa cells stably expressing the UbG76V-GFP reporter, where GFP is fused to a constitutively destabilizing ubiquitin moiety that targets it for proteasomal degradation [1] [5].

- Cell Preparation: Plate HeLa UbG76V-GFP cells at 5 × 10⁴ cells per well in 24-well plates and allow to adhere overnight in complete medium (DMEM with 10% FBS, 1% penicillin-streptomycin) [1].

- Pretreatment: Incubate cells with 10 μM MG132 (a 20S proteasome inhibitor) for 30 minutes to accumulate ubiquitinated substrates and enhance sensitivity to Rpn11 inhibition [5].

- This compound Treatment: Add this compound at desired concentrations (typically 0.1-10 μM) and incubate for 4-6 hours. Include DMSO vehicle control and 8TQ as a reference compound [1].

- Analysis: Monitor GFP fluorescence intensity using fluorescence microscopy or flow cytometry. Increased GFP signal indicates inhibition of proteasomal degradation [1] [5].

- Validation: Confirm results by immunoblotting for polyubiquitinated proteins using an anti-ubiquitin antibody (e.g., FK2 clone) [1].

For direct assessment of polyubiquitin chain accumulation, treat cells with this compound (1-10 μM) for 12-24 hours, followed by lysis in RIPA buffer containing 10 mM N-ethylmaleimide (to inhibit deubiquitinases). Resolve proteins by SDS-PAGE and immunoblot with ubiquitin-specific antibodies [1].

Cell Proliferation and Viability Assays

The Cell Titer-Glo Luminescent Assay provides a quantitative measure of cell viability based on ATP content, reflecting metabolically active cells.

- Cell Seeding: Plate cells in white-walled 96-well plates at densities optimized for linear growth (typically 1-5 × 10³ cells/well for suspension lines, 3-8 × 10³ cells/well for adherent lines) [5].

- Compound Treatment: After 24 hours, add this compound in serial dilutions (recommended range: 0.1-100 μM). Include vehicle controls and positive controls (e.g., bortezomib) [1] [5].

- Incubation: Maintain cells for 72 hours in a humidified incubator at 37°C with 5% CO₂ [5].

- Detection: Equilibrate plates to room temperature for 30 minutes, add equal volume of Cell Titer-Glo reagent, mix for 2 minutes, and record luminescence after 10-minute stabilization [5].

- Data Analysis: Calculate GI₅₀ values using four-parameter logistic curve fitting with appropriate software (e.g., GraphPad Prism) [1].

For clonogenic survival assays, treat cells with this compound for 24-48 hours, then reseed at low density (200-1000 cells/well in 6-well plates) and culture for 10-14 days to allow colony formation. Fix with methanol, stain with crystal violet, and count colonies >50 cells [3].

Apoptosis and Cell Death Analysis

This compound treatment induces mitochondrial apoptosis through proteotoxic stress, which can be quantified using multiple complementary approaches:

- Caspase-3/7 Activation: Use Caspase-Glo 3/7 assay according to manufacturer's instructions. Treat cells with this compound (1-10 μM) for 16-24 hours, add reagent, and measure luminescence after 30-60 minutes [5].

- Immunoblot Analysis of Apoptotic Markers: Harvest cells after 24-48 hours of this compound treatment (1-10 μM). Detect cleaved caspase-3 (17/19 kDa fragments) and cleaved PARP (89 kDa fragment) by Western blotting using specific antibodies [5] [4].

- Annexin V/Propidium Iodide Staining: Analyze by flow cytometry after 24-48 hours of treatment to distinguish early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) populations [3].

Figure 1: this compound Mechanism of Action: This diagram illustrates the molecular pathway through which this compound induces apoptosis in cancer cells by inhibiting Rpn11-mediated deubiquitination, leading to proteotoxic stress and unfolded protein response activation.

Practical Guidelines and Technical Considerations

Compound Handling and Storage